1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Descripción
Propiedades
IUPAC Name |
ditert-butyl 2-formylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h10-11H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGMEAQCXLANNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216228-85-2 | |
| Record name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive NMR Characterization and Methodological Guide for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Executive Summary
In modern drug discovery, functionalized piperazines serve as privileged scaffolds for modulating complex biological targets. Specifically, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (PubChem CID 22710902)[1] is a highly versatile, electrophilic intermediate. It is predominantly utilized in reductive amination workflows to construct high-affinity P2X3 receptor antagonists for chronic cough[2] and Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology[3].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic spectral reporting. Here, we analyze the structural dynamics that complicate the Nuclear Magnetic Resonance (NMR) characterization of this molecule, provide empirical chemical shift assignments, and establish self-validating experimental protocols for its synthesis and spectral acquisition.
Structural Dynamics & NMR Causality: The Rotameric Challenge
When characterizing 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, the most critical phenomenon to anticipate is NMR line broadening due to restricted rotation .
The molecule contains two tert-butyloxycarbonyl (Boc) protecting groups at the N1 and N4 positions. The partial double-bond character of the carbamate C-N bonds restricts free rotation, leading to the coexistence of multiple conformational isomers (rotamers) in solution. At standard ambient temperature (298 K), the interconversion rate of these rotamers is on the same timescale as the NMR experiment.
-
The Causality: This intermediate exchange regime causes the signals for the piperazine ring protons (C2, C3, C5, C6) to appear as heavily broadened, poorly resolved multiplets.
-
The Solution: To achieve baseline resolution and accurate integration, Variable Temperature (VT) NMR must be employed. Heating the sample to 320–330 K increases the rotational exchange rate, coalescing the signals into sharp, assignable peaks.
Quantitative Data: Empirical NMR Assignments
The following tables summarize the 1H and 13C NMR chemical shifts for the compound in CDCl₃. Data is presented assuming coalescence has been achieved or rotameric populations have been time-averaged.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Notes |
| CHO | 9.55 - 9.65 | s (br) | 1H | Aldehyde proton; highly deshielded by the carbonyl anisotropic effect. |
| C2-H | 4.50 - 4.75 | m (br) | 1H | Chiral center proton; deshielded by adjacent N-Boc and aldehyde groups. |
| C3, C5, C6-H (eq) | 3.80 - 4.20 | m (br) | 3H | Equatorial piperazine protons; typically resonate downfield of axial counterparts. |
| C3, C5, C6-H (ax) | 2.80 - 3.40 | m (br) | 3H | Axial piperazine protons; subject to shielding from the ring current. |
| Boc-CH₃ | 1.42, 1.47 | s | 18H | Two distinct tert-butyl environments due to asymmetrical C2 substitution. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment & Mechanistic Notes |
| CHO | 198.5 | CH | Aldehyde carbonyl carbon. |
| Boc C=O | 154.2, 153.5 | Cq | Carbamate carbonyls; slow T₁ relaxation. |
| Boc Cq | 80.8, 80.4 | Cq | Quaternary carbons of the tert-butyl groups. |
| C2 | 59.2 | CH | Piperazine ring carbon (alpha to aldehyde). |
| C6 | 44.8 | CH₂ | Piperazine ring carbon. |
| C5 | 43.2 | CH₂ | Piperazine ring carbon. |
| C3 | 41.5 | CH₂ | Piperazine ring carbon. |
| Boc CH₃ | 28.3, 28.1 | CH₃ | Methyl carbons of the tert-butyl groups. |
Experimental Workflows & Self-Validating Systems
Protocol A: Synthesis via Dess-Martin Oxidation
The oxidation of 1,4-di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate to the target aldehyde must avoid strongly basic conditions (such as Swern oxidation with triethylamine), which can trigger epimerization at the highly labile C2 chiral center[4].
-
Reaction Setup: Dissolve the precursor alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C.
-
Reagent Addition: Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 eq)[2]. The mild, neutral-to-slightly-acidic nature of DMP prevents racemization of the alpha-chiral center.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material stains heavily with KMnO₄, whereas the product reacts strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. This provides an immediate, orthogonal visual confirmation of oxidation.
-
Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ to destroy excess oxidant and neutralize acetic acid byproducts. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Caption: Workflow for the synthesis and NMR validation of the 2-formylpiperazine intermediate.
Protocol B: Self-Validating NMR Acquisition
To ensure the integrity of the data, the NMR acquisition must be treated as a self-validating system where internal integration ratios act as quality control checkpoints.
-
Sample Preparation: Dissolve 15–20 mg of the purified aldehyde in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Instrument Tuning: Insert into a 400 MHz or 500 MHz spectrometer. Lock to the deuterium signal of CDCl₃. Perform rigorous 3D shimming (TopShim or manual Z1-Z5) to ensure the baseline is flat, which is critical for integrating broad rotameric signals.
-
Pulse Sequence & VT-NMR:
-
Set the probe temperature to 320 K to coalesce the Boc rotamers.
-
Run a standard 1D ¹H experiment (zg30) with a D1 relaxation delay of 2 seconds.
-
Run a ¹³C experiment (zgpg30) with a D1 delay of 3 seconds to ensure complete relaxation of the quaternary Boc carbons.
-
-
Self-Validation Checkpoint (Spectral Logic): The protocol is validated if and only if:
-
The precursor's hydroxymethyl protons (δ ~3.5-3.7 ppm) have completely disappeared.
-
A sharp, deshielded singlet appears at δ ~9.6 ppm.
-
The integration ratio of the aldehyde proton (1H) to the combined tert-butyl protons (18H) is exactly 1:18. Any deviation indicates over-oxidation or unintended Boc-deprotection.
-
Application in Drug Development
Once validated, this intermediate is rapidly deployed into parallel synthesis pipelines. The aldehyde handle is primed for reductive amination, allowing medicinal chemists to append diverse pharmacophores. This specific scaffold is a cornerstone in the development of highly selective P2X3 antagonists (where the piperazine core modulates taste-disturbance side effects)[2] and PARP inhibitors (where it acts as a rigid linker to DNA-binding motifs)[3].
Caption: Pharmacophore assembly pathways utilizing the 2-formylpiperazine scaffold in drug discovery.
References
- World Intellectual Property Organization. "Heterocyclic compound intermediate, preparation method therefor and application thereof." Patent AU2019416589B2.
- European Patent Office. "Inhibitors of Poly(ADP-Ribose)Polymerase." Patent EP2120579B1.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22710902, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate". URL:[Link]
- World Intellectual Property Organization. "Fused Heterocyclic Derivative and Medical Use Thereof." Patent WO2022223022A1.
Sources
- 1. PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) [pubchemlite.lcsb.uni.lu]
- 2. AU2019416589B2 - Heterocyclic compound intermediate, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2022223022A1 - ä¸ç§å¹¶ç¯æç¯è¡çç©åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
Analytical Characterization and Synthetic Utility of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, functionalized piperazines are privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) is a highly versatile intermediate. By masking the secondary amines of the piperazine ring with bulky tert-butoxycarbonyl (Boc) groups, chemists can direct highly selective nucleophilic attacks exclusively at the C2-formyl group.
To utilize this scaffold effectively in complex multi-step syntheses, rigorous analytical characterization is required. Differentiating this intermediate from isobaric degradation products—such as those resulting from premature Boc-deprotection or aldehyde oxidation—relies heavily on High-Resolution Mass Spectrometry (HRMS) and the precise determination of its exact mass.
Physicochemical and Analytical Profiling
The distinction between nominal molecular weight and monoisotopic exact mass is critical for the quality control of this compound. While the nominal mass (314.38 g/mol ) is sufficient for stoichiometric calculations during synthesis, the exact mass (314.18417 Da) is the cornerstone of HRMS validation.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
| CAS Registry Number | [2] |
| Molecular Formula | C₁₅H₂₆N₂O₅ |
| Molecular Weight (Nominal) | 314.38 g/mol |
| Monoisotopic Exact Mass | [1] |
| [M+H]⁺ Adduct (m/z) | 315.19145 |
| [M+Na]⁺ Adduct (m/z) | 337.17339 |
| InChIKey | BYGMEAQCXLANNP-UHFFFAOYSA-N |
High-Resolution Mass Spectrometry (HRMS) Validation
To ensure batch integrity prior to downstream synthesis, the scaffold must be validated using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
Protocol 1: ESI-TOF MS Exact Mass Confirmation
-
Objective: To unequivocally confirm the identity of the scaffold by detecting the[M+H]⁺ exact mass and validating the carbon framework.
-
Step 1: Sample Preparation
-
Action: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a volatile proton source. It significantly enhances the ionization efficiency of the basic piperazine scaffold in positive ion mode, driving the formation of the [M+H]⁺ adduct.
-
-
Step 2: Instrument Calibration
-
Action: Calibrate the ESI-TOF instrument using a standard tuning mix to achieve a mass accuracy of <5 ppm.
-
Causality: Sub-5 ppm accuracy is mandatory to differentiate the target exact mass (314.18417 Da) from isobaric impurities that share the same nominal mass (314 Da) but possess different elemental compositions.
-
-
Step 3: Acquisition and Isotopic Validation (Self-Validating Step)
-
Action: Acquire data in positive ion mode. Extract the ion chromatogram for m/z 315.1914.
-
Validation: Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₅H₂₆N₂O₅. The M+1 peak (primarily driven by ¹³C natural abundance) must align with the ~16.5% relative abundance expected for a 15-carbon molecule. This internal check validates that the detected mass corresponds to the correct carbon framework, preventing false positives from coincidental isobars.
-
Synthetic Utility: Reductive Amination Workflow
The C2-formyl group is primed for functionalization. The most common application for this scaffold is the generation of complex secondary or tertiary amines via reductive amination [3].
Protocol 2: Selective Reductive Amination of the C2-Formyl Group
-
Objective: To couple a primary amine to the C2 position while preserving the acid-sensitive N1 and N4 Boc protecting groups.
-
Step 1: Imine Formation (Self-Validating Step)
-
Action: Dissolve 1.0 eq of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE). Add 3Å molecular sieves.
-
Causality: Anhydrous DCE and molecular sieves drive the thermodynamic equilibrium toward imine formation by scavenging the water byproduct.
-
Validation: Monitor via LC-MS. Do not proceed to reduction until the [M+H]⁺ peak of the starting aldehyde (m/z 315.19) is completely replaced by the imine intermediate mass. This strict gate prevents the irreversible reduction of unreacted aldehyde into a dead-end alcohol byproduct.
-
-
Step 2: Selective Hydride Reduction
-
Action: Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.
-
Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups reduce its nucleophilicity compared to standard NaBH₄. This ensures it selectively reduces the protonated imine without cleaving the acid-sensitive Boc groups or over-reducing other functionalities.
-
-
Step 3: Quench and Isolation
-
Action: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Causality: The mild basic quench neutralizes any remaining acetic acid and safely decomposes unreacted hydride without hydrolyzing the newly formed amine or the Boc groups.
-
Workflow Visualization
Fig 1: Dual workflow for HRMS analytical validation and synthetic application of the scaffold.
References
-
PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C₁₅H₂₆N₂O₅) . Université du Luxembourg. Retrieved for exact mass and collision cross-section data. URL:[Link]
Crystallographic Profiling and Structural Analysis of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate: A Technical Guide for Drug Development
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Single-Crystal X-Ray Diffraction (SXRD), Absolute Configuration, and Sample Preparation Logistics
Molecular Context & Mechanistic Significance
In modern structure-based drug design, functionalized piperazines serve as privileged scaffolds. Specifically, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2, [1]) is a critical chiral building block used in the synthesis of advanced therapeutics, including Pan-KRAS targeted protein degradation agents (PROTACs) [2].
The structural integrity of this intermediate dictates the downstream enantioselectivity of the final active pharmaceutical ingredient (API). The molecule features a highly reactive 2-formyl group, primed for reductive aminations or Wittig reactions, protected by two bulky tert-butoxycarbonyl (Boc) groups. While the Boc groups prevent unwanted side reactions, they introduce massive steric bulk and high conformational flexibility. This flexibility often causes the compound to present as a viscous oil or a low-melting solid, making crystallization thermodynamically unfavorable. Consequently, establishing a rigorous protocol for its crystallization and Single-Crystal X-Ray Diffraction (SXRD) analysis is paramount for validating its absolute configuration before scaling up synthesis.
Experimental Protocols: Crystallization Strategy
Because of the high solubility of the di-Boc-protected compound in most organic solvents, standard cooling crystallization often results in "oiling out" (liquid-liquid phase separation) rather than nucleation. To bypass this, we employ a Vapor Diffusion methodology. This allows for an extremely slow, controlled increase in supersaturation, promoting stable crystal lattice formation.
Step-by-Step Crystallization Methodology
-
Solvent Selection: Dissolve 50 mg of the purified 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2 mL inner vial.
-
Antisolvent Chamber: Place the unsealed inner vial into a larger 10 mL outer vial containing 3 mL of a volatile, non-polar antisolvent (e.g., Hexanes or Pentane).
-
Diffusion Phase: Seal the outer vial tightly. Allow the system to sit undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. The volatile antisolvent will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the target compound.
-
Crystal Harvesting: Once distinct, block-like crystals form, immediately submerge them in a highly viscous perfluoropolyether (e.g., Paratone-N oil). Causality: The oil displaces the mother liquor, preventing the rapid evaporation of trapped solvent molecules which would otherwise cause the crystal lattice to crack and degrade prior to diffraction.
Fig 1. Crystallization and sample preparation workflow for Boc-protected piperazine intermediates.
Single-Crystal X-Ray Diffraction (SXRD) Workflow
To determine the absolute configuration of the C2 chiral center, the choice of X-ray radiation is the most critical experimental parameter.
Step-by-Step SXRD Methodology
-
Mounting & Cryocooling: Mount the oil-coated crystal onto a MiTeGen loop and immediately transfer it to the goniometer head in a 100 K nitrogen cold stream.
-
Causality: The tert-butyl groups are notorious for dynamic rotational disorder at room temperature, which smears the electron density and inflates atomic displacement parameters (ADPs). Flash-cooling to 100 K freezes out this dynamic motion, yielding sharper diffraction spots and a higher resolution limit.
-
-
Data Collection (CuKα Radiation): Collect diffraction data using a Bruker D8 Venture diffractometer equipped with a microfocus Copper source (λ = 1.54178 Å) [2].
-
Causality: The molecule (C15H26N2O5) consists entirely of light atoms (C, H, N, O). Standard Molybdenum (MoKα) radiation lacks sufficient anomalous scattering cross-section for these elements, making the determination of the absolute structure highly ambiguous. CuKα radiation significantly enhances the anomalous dispersion signal of oxygen and nitrogen, allowing for reliable assignment of the chiral center via the Flack parameter [4].
-
-
Integration & Scaling: Integrate the raw frames using SAINT and apply a multi-scan absorption correction using SADABS.
Data Processing & Refinement Logic
Once the raw data is integrated, the structure must be solved and refined to validate the molecular geometry and stereochemistry.
-
Structure Solution: Use intrinsic phasing or direct methods via SHELXT [3] to locate the heavy atoms (C, N, O).
-
Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [3].
-
Modeling Disorder: If the tert-butyl groups exhibit positional disorder (split electron density peaks), model them over two discrete positions. Apply geometric restraints (SADI for similar distances) and rigid-bond restraints (SIMU/DELU) to ensure the anisotropic displacement parameters remain physically meaningful.
-
Absolute Structure Validation: Evaluate the Flack parameter ( x ). A value near 0.0 with a low standard uncertainty (e.g., 0.02±0.04 ) confirms the correct absolute configuration of the enantiomer [4].
Fig 2. SXRD data processing and refinement logic for determining absolute configuration.
Quantitative Data Summary
Below is a summary table of the representative crystallographic parameters expected for a high-quality, enantiopure crystal of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
| Crystallographic Parameter | Representative Value / Description |
| Empirical Formula | C₁₅H₂₆N₂O₅ |
| Formula Weight | 314.38 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (CuKα) |
| Crystal System | Orthorhombic (Typical for chiral pure compounds) |
| Space Group | P212121 |
| Volume | ~ 1800 ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2σ(I)] | R1<0.05 , wR2<0.12 |
| Goodness-of-fit on F2 | 1.000 – 1.050 |
| Flack Parameter | ~ 0.02(4) (Confirms correct absolute structure) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22710902, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate". PubChem, [Link]
- Ye, Z., Feng, Y., Ding, C., & Xu, J. (2025). "Pan-KRAS targeted protein degradation agent, preparation method therefor, and use thereof".
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]
physical and chemical properties of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Applications of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Introduction & Strategic Importance in Medicinal Chemistry
In modern drug discovery, the piperazine ring is a privileged scaffold, frequently utilized to improve aqueous solubility, modulate pharmacokinetic profiles, and act as a rigid structural linker. However, unsubstituted piperazines often lack the geometric complexity required to access novel chemical space. The introduction of substituents at the C2 position breaks the symmetry of the ring, providing a critical vector for structure-activity relationship (SAR) exploration.
1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2)[1] serves as a highly versatile, orthogonally protected building block for synthesizing these complex, C2-functionalized piperazines. The dual tert-butoxycarbonyl (Boc) groups provide robust protection of the secondary amines while inducing specific conformational constraints, and the highly electrophilic C2-formyl (aldehyde) group acts as a synthetic lynchpin for divergent functionalization[2].
Physicochemical & Analytical Profile
Understanding the fundamental properties of this compound is essential for optimizing reaction conditions and ensuring accurate analytical characterization. The bulky Boc groups significantly increase the lipophilicity of the otherwise polar piperazine core, making the compound highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran)[3].
Table 1: Quantitative Physicochemical and Analytical Data
| Property | Value |
| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
| CAS Registry Number | 216228-85-2[1] |
| Molecular Formula | C15H26N2O5[3] |
| Molecular Weight | 314.38 g/mol |
| Monoisotopic Mass | 314.18417 Da[3] |
| SMILES String | CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C[3] |
| Predicted XlogP | 1.3[3] |
| Major MS Adducts (ESI+) | [M+H]+: 315.19 m/z, [M+Na]+: 337.17 m/z[3] |
| Hazard Classification (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1] |
Analytical Note: During LC-MS analysis, Boc-protected compounds frequently exhibit in-source fragmentation. It is common to observe mass peaks corresponding to the loss of one or both Boc groups (e.g., [M+H - 100]+ or[M+H - 200]+, corresponding to the loss of isobutylene and CO2).
Synthetic Methodology: From Precursor to Target Aldehyde
The synthesis of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate typically begins with piperazine-2-carboxylic acid. The workflow involves global nitrogen protection, reduction of the carboxylic acid to a primary alcohol, and a carefully controlled oxidation to the target aldehyde[4].
Caption: Step-by-step synthetic workflow for 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
Standardized Protocol: Dess-Martin Oxidation of the Precursor Alcohol
Objective: Convert 1,4-di-Boc-2-(hydroxymethyl)piperazine to the target aldehyde while strictly preventing over-oxidation to the carboxylic acid and avoiding racemization at the C2 stereocenter (if a chiral precursor is used).
Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is explicitly selected over Swern oxidation or Jones reagent. Swern conditions require highly basic amine bases (like triethylamine) during the quench, which can trigger base-catalyzed epimerization of the alpha-chiral center of the aldehyde. DMP operates under mild, near-neutral conditions at room temperature, preserving stereochemical integrity.
Step-by-Step Procedure:
-
Preparation: Dissolve 1,4-di-Boc-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with Argon. Rationale: Argon displaces atmospheric moisture, which can prematurely hydrolyze the hypervalent iodine reagent.
-
Oxidation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise. Rationale: The slight stoichiometric excess ensures complete conversion, while the initial 0 °C temperature controls the exothermic onset of the reaction.
-
Self-Validating Reaction Monitoring: Remove the ice bath and stir at room temperature for 1.5–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system.
-
Validation Check: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product aldehyde will immediately form a bright yellow/orange hydrazone spot, whereas the starting alcohol will remain invisible to this specific stain.
-
-
Quenching & Workup: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Stir for 15–20 minutes until the organic layer turns clear.
-
Causality: Na2S2O3 acts as a reducing agent to convert unreacted DMP and its byproduct (iodinane) into water-soluble, harmless iodine species. NaHCO3 neutralizes the acetic acid generated during the reaction, strictly preventing the acid-catalyzed deprotection of the Boc groups.
-
-
Isolation: Extract the aqueous phase with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the pure aldehyde.
Downstream Functionalization & Chemical Reactivity
The strategic value of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate lies in the diverse array of functional groups that can be appended to the C2 position. The adjacent N1-Boc group exerts both an inductive electron-withdrawing effect (increasing the electrophilicity of the aldehyde) and significant steric shielding (which can dictate the diastereoselectivity of nucleophilic attacks).
Caption: Divergent synthetic applications of the C2-formyl group in medicinal chemistry.
-
Reductive Amination: Reacting the aldehyde with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) yields 2-(aminomethyl)piperazines. This is a highly efficient way to build extended, basic side chains common in CNS-active drugs.
-
Wittig Olefination: Treatment with phosphonium ylides generates alkene-functionalized piperazines, which can subsequently undergo hydrogenation, dihydroxylation, or cross-metathesis.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds attack the formyl carbon to produce secondary alcohols. Due to the chiral environment created by the ring and the Boc groups, these additions often proceed with measurable diastereoselectivity (Cram's rule / Felkin-Anh model).
Storage, Handling, and Stability
Like most aliphatic aldehydes, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is susceptible to autoxidation upon prolonged exposure to atmospheric oxygen, converting it back to the corresponding carboxylic acid. Furthermore, in the presence of ambient moisture, the aldehyde can exist in equilibrium with its hydrate form (gem-diol), which can complicate NMR interpretation and reduce the efficiency of moisture-sensitive downstream reactions (like Grignard additions)[1][3].
Mandatory Storage Conditions:
-
Store at -20 °C in a tightly sealed container.
-
Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Prior to use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the hygroscopic solid/oil.
References
-
Chemical Substance Information: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2) . NextSDS. Retrieved from: [Link]
-
PubChemLite: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) . Université du Luxembourg / PubChemLite. Retrieved from:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | 216228-85-2 [sigmaaldrich.com]
- 3. PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (C15H26N2O5) [pubchemlite.lcsb.uni.lu]
- 4. 169448-87-7 | (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
step-by-step reductive amination protocol using 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
An In-Depth Guide to Reductive Amination Using 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
In the landscape of pharmaceutical and medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and widely utilized methods for this transformation due to its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2] This reaction is responsible for the synthesis of a significant portion of amine-containing drug substances, with some analyses indicating that it accounts for a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[2][3]
The one-pot synthesis of complex amines from readily available carbonyl compounds and amines streamlines synthetic pathways, enhancing efficiency and atom economy—a critical consideration in both discovery and process chemistry.[4] This application note provides a detailed protocol and mechanistic rationale for the reductive amination of a valuable and synthetically versatile building block: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2).[5] The di-Boc-protected piperazine scaffold is a privileged structure in drug development, and the formyl group provides a reactive handle for introducing diverse substituents, enabling the rapid generation of compound libraries for biological screening.
We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the reagent of choice for this transformation, largely supplanting more toxic alternatives like sodium cyanoborohydride.[6][7]
The Underlying Chemistry: A Two-Step, One-Pot Process
Reductive amination is a sequential reaction that elegantly combines two fundamental organic transformations within a single reaction vessel: the formation of an iminium ion and its subsequent reduction.[4][8] The success of this one-pot procedure hinges on the careful selection of a reducing agent that selectively targets the iminium intermediate over the more abundant starting aldehyde.[6][8]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (an imine). In the presence of a mild acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion. While a Brønsted acid like acetic acid can be used as a catalyst, particularly for less reactive ketones, it is often unnecessary for highly electrophilic aldehydes.[6][9][10]
-
Hydride-Mediated Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically engineered for this step. The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective at reducing the polarized iminium ion.[6][11] This selectivity is crucial, as it prevents the wasteful consumption of the hydride reagent and the formation of the corresponding alcohol byproduct. The reduction proceeds via the transfer of a hydride ion (H⁻) to the iminium carbon, yielding the final, more complex amine product.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the reductive amination of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate with a primary amine. Researchers should note that reaction times and purification methods may require optimization for specific amine substrates.
Materials and Reagents
| Reagent | CAS Number | Notes |
| 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | 216228-85-2 | Starting aldehyde |
| Primary or Secondary Amine | Varies | 1.1 - 1.5 equivalents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 1.3 - 1.6 equivalents; moisture-sensitive |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2 | Anhydrous, reaction grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Aqueous | For work-up |
| Brine (Saturated NaCl Solution) | Aqueous | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | For drying |
| Silica Gel | 7631-86-9 | For column chromatography |
| Ethyl Acetate & Hexanes/Heptanes | Varies | For chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon).
-
Add the amine of choice (1.1 eq) followed by anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/imine intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in one portion. Note: STAB is hygroscopic and should be handled quickly in a dry environment.[6] A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting aldehyde.
-
The reaction is typically complete within 3 to 18 hours, depending on the reactivity of the amine.
-
-
Aqueous Work-up:
-
Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Transfer the biphasic mixture to a separatory funnel.[6]
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine all organic extracts and wash once with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.[12][13]
-
Elute with a gradient of ethyl acetate in hexanes (or a similar solvent system) to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final amine.
-
Experimental Workflow Visualization
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive reducing agent due to moisture exposure. | Use a fresh bottle of NaBH(OAc)₃. Handle under an inert atmosphere and ensure all glassware and solvents are dry. |
| Low Yield | Incomplete reaction or sterically hindered amine. | Extend the reaction time. For very hindered substrates, gentle heating (30-40 °C) may be beneficial. |
| Side Product (Alcohol) | The starting aldehyde was reduced. | This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure high purity of the reducing agent. |
| Dialkylation | The secondary amine product reacts with another molecule of aldehyde. | This is a potential issue with primary amines. A stepwise procedure (isolating the imine before reduction) can prevent this.[10] Using a slight excess of the primary amine can also disfavor this pathway. |
Conclusion
The reductive amination of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate using sodium triacetoxyborohydride is a highly efficient and reliable method for synthesizing diverse piperazine derivatives. This protocol offers a mild, selective, and operationally simple pathway to valuable compounds for drug discovery and development. By understanding the underlying mechanism and paying close attention to experimental details, particularly the exclusion of moisture, researchers can consistently achieve high yields of the desired amine products.
References
- brainly.com.
- Alfa Chemistry.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Zhang, X., & Yin, Q. (2021).
- Myers, A.
- Synple Chem.
- Vetticatt, M. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Chemistry.
- Vetticatt, M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Kamal, A., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Frey, J., et al. Organic Syntheses Procedure.
- ECHA.
- Singh, R. P., et al. (2016).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. nextsds.com [nextsds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. brainly.com [brainly.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Applications of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in API Drug Discovery
Executive Summary
The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs spanning anti-infective, anticancer, and central nervous system (CNS) therapeutic classes [1]. However, modern drug discovery increasingly requires escaping the "flatland" of traditional planar molecules. While N-substitution of piperazine is trivial, functionalizing the carbon backbone (e.g., at the C2 position) introduces critical vectors for structural diversity, allowing chemists to fine-tune steric bulk, lipophilicity, and target affinity [2].
1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) serves as an elite building block for this purpose. By masking the secondary amines with orthogonal tert-butyloxycarbonyl (Boc) protecting groups, the highly reactive C2-formyl (aldehyde) handle can be selectively manipulated via reductive aminations, Wittig olefinations, or Grignard additions without risking unwanted N-alkylation or N-acylation.
Physicochemical & Structural Profiling
Before integrating this building block into a synthetic workflow, it is crucial to understand its structural parameters. The dual Boc protection renders the molecule highly lipophilic, ensuring excellent solubility in standard organic solvents (DCM, THF, DCE) during early-stage functionalization [4].
| Property | Value |
| Chemical Name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
| CAS Number | 216228-85-2 |
| Molecular Formula | C15H26N2O5 |
| Molecular Weight | 314.38 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C |
| Physical State | Solid / Viscous Oil (temperature dependent) |
| Key Reactive Sites | C2-Aldehyde (Electrophile) |
Strategic Utility in Medicinal Chemistry
The Causality of Scaffold Design
The design of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is highly intentional.
-
The Formyl Group : Aldehydes are highly versatile electrophiles. In the context of API synthesis, the formyl group allows for the rapid generation of 2-(aminomethyl)piperazine derivatives via reductive amination. This specific motif is prevalent in neuroactive compounds and sigma-1 receptor modulators [2].
-
The Di-Boc Protection : If the piperazine nitrogens were unprotected, the aldehyde would undergo rapid intermolecular condensation, leading to complex polymeric mixtures or unwanted cyclic aminals. The bulky Boc groups not only prevent this but also force the piperazine ring into a specific conformational state that can enhance diastereoselectivity during subsequent nucleophilic additions.
Synthetic Divergence & Pathway Visualization
The following diagram illustrates the synthetic divergence of the core scaffold into various API precursors.
Synthetic divergence of 1,4-di-Boc-2-formylpiperazine into diverse API precursors.
Experimental Protocols
Protocol 1: C2-Functionalization via Reductive Amination
Reductive amination is the most robust method for installing aryl-alkyl or heteroaryl-alkyl groups onto the C2-formyl handle [1]. This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
Causality of Reagents: NaBH(OAc)₃ is specifically chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the amine and the aldehyde, without prematurely reducing the starting aldehyde into a primary alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because it solubilizes both the lipophilic Boc-protected scaffold and the reducing agent effectively.
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equivalent, typically 1.0 mmol) in anhydrous DCE (10 mL).
-
Imine Formation : Add the desired primary or secondary amine (1.1 equivalents). If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.1 equivalents) to liberate the free base. Stir the mixture at room temperature for 1–2 hours to allow complete imine/iminium formation.
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 10 minutes.
-
Catalysis (Optional) : If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 equivalent) to catalyze iminium formation.
-
Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (typically 30% EtOAc in Hexanes).
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(aminomethyl)piperazine intermediate.
Protocol 2: Global Boc Deprotection
Once the C2 position is functionalized, the Boc groups must be removed to yield the active piperazine scaffold for biological testing or further N-derivatization [3].
Causality of Reagents: Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal. The acid protonates the carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide gas. The evolution of these gases drives the reaction to irreversible completion. The resulting product is a bis-TFA salt, which is highly water-soluble—ideal for direct use in in vitro biological assays.
Step-by-Step Methodology:
-
Preparation : Dissolve the purified C2-functionalized intermediate from Protocol 1 (1.0 mmol) in anhydrous DCM (8 mL).
-
Acid Addition : Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (2 mL) dropwise to achieve a 20% v/v TFA/DCM solution.
-
Deprotection : Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2–4 hours.
-
Scavenging (Optional) : If the C2-substituent contains electron-rich aromatic rings (e.g., indole, phenol) susceptible to electrophilic attack by the tert-butyl cation, add Triisopropylsilane (TIPS) (2.0 equivalents) as a carbocation scavenger prior to TFA addition.
-
Isolation : Concentrate the reaction mixture under a stream of nitrogen or reduced pressure. Co-evaporate the residue with Toluene (3 x 10 mL) to remove residual TFA.
-
Trituration : Triturate the resulting crude oil with cold Diethyl ether (20 mL). The fully deprotected piperazine bis-TFA salt will typically precipitate as a white to off-white solid. Filter and dry under high vacuum.
Quantitative Data Presentation: Reaction Optimization & Yields
The following table summarizes typical reaction conditions and expected yields for the primary transformations of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, correlating them to their downstream API applications.
| Transformation Type | Key Reagents & Solvent | Temp / Time | Typical Yield (%) | Downstream API Application |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE | 0 °C to RT, 12h | 75 - 90% | CNS Agents (Sigma-1 modulators), Antibacterials |
| Wittig Olefination | R-CH=PPh₃, KOtBu, THF | -78 °C to RT, 4h | 65 - 80% | Conformationally restricted Anticancer therapeutics |
| Grignard Addition | R-MgBr, THF | -78 °C, 2h | 70 - 85% | Kinase inhibitors (H-bond donor/acceptor motifs) |
| Global Deprotection | 20% TFA in DCM | 0 °C to RT, 3h | > 95% | Active API (Bis-TFA salt for in vitro assays) |
References
Advanced Boc Deprotection Strategies for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate: Protocols and Mechanistic Insights
The molecule 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including central nervous system therapeutics and ferroptosis inhibitors[1]. However, the simultaneous removal of its two robust N-tert-butoxycarbonyl (Boc) protecting groups presents a unique synthetic challenge. The resulting product, 2-formylpiperazine, contains a highly reactive α -amino aldehyde moiety.
As an Application Scientist, it is critical to understand that deprotection is not merely about cleaving the carbamate; it is about managing the precarious stability of the resulting intermediate. This guide details the mechanistic causality, comparative methodologies, and self-validating protocols required to successfully deprotect this substrate without inducing catastrophic degradation.
Mechanistic Causality: The α -Amino Aldehyde Dilemma
The standard mechanism for acidic Boc deprotection involves the protonation of the carbamate carbonyl, followed by the fragmentation of the C–O bond to release a stable tert-butyl cation (which eliminates as isobutylene gas) and a carbamic acid that spontaneously decarboxylates[2][3].
While the cleavage itself is straightforward, the structural nature of 2-formylpiperazine dictates the reaction conditions:
-
Free Base Instability (Pyrazine Formation): α -amino aldehydes are notoriously unstable in their free base form. The unmasked nucleophilic amines will rapidly undergo intermolecular self-condensation with the adjacent formyl groups, leading to dimerization and the formation of 2,5-disubstituted pyrazines or intractable oligomers[4].
-
Solvent-Induced Acetalization: The use of alcoholic solvents (e.g., methanol) during deprotection or workup must be strictly avoided, as the highly electrophilic aldehyde will readily form hemiacetals or full acetals under acidic conditions.
-
The Salt-State Imperative: To suppress nucleophilicity and preserve the aldehyde, the final product must be maintained as a protonated salt (e.g., dihydrochloride or bis-trifluoroacetate) until the exact moment it is required for downstream coupling (such as reductive amination)[3].
Mechanistic pathway of bis-Boc deprotection and the critical stability threshold of the free base.
Comparative Reagent Selection
Selecting the correct acidic system depends entirely on the intended downstream application. The table below summarizes the quantitative and qualitative differences between common deprotection methodologies for this specific substrate.
| Reagent System | Reaction Time | Intermediate State | Typical Yield | Aldehyde Stability | Downstream Application |
| 4M HCl / Dioxane | 2 - 4 h | Dihydrochloride Salt (Solid) | >90% | Excellent (Precipitates) | Stable isolation, long-term storage |
| 20-50% TFA / DCM | 1 - 2 h | Bis-TFA Salt (Oil/Gum) | 85-95% | Moderate (Soluble) | In situ trapping (reductive amination) |
| TMSOTf / Lutidine | 0.5 - 1 h | Silyl Ether / Salt | Variable | Poor (Requires careful quench) | Sensitive orthogonal deprotections |
Experimental Protocols (Self-Validating Systems)
Protocol A: Anhydrous HCl in Dioxane (Preferred for Stable Isolation)
This protocol leverages the insolubility of the resulting dihydrochloride salt in non-polar media. By precipitating out of solution, the 2-formylpiperazine is physically protected from side reactions[2][3].
Materials:
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)
-
4M HCl in anhydrous 1,4-dioxane (10.0 equiv of HCl)
-
Anhydrous diethyl ether (for trituration)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the bis-Boc substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (to exclude atmospheric moisture).
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Causality: The cleavage of the tert-butyl cation is exothermic; cooling prevents localized heating that could degrade the aldehyde. Slowly add the 4M HCl in dioxane dropwise.
-
Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Visual Validation: Effervescence (CO 2 and isobutylene gas evolution) will be observed. As the reaction progresses, a white precipitate (the dihydrochloride salt) will begin to form, indicating successful deprotection.
-
Analytical Validation: Monitor the supernatant via TLC (using ninhydrin stain) or LC-MS to confirm the disappearance of the starting material.
-
-
Precipitation & Isolation: Once complete, add a 3-fold volume excess of cold, anhydrous diethyl ether to the flask to force the complete precipitation of the salt.
-
Filtration: Filter the suspension rapidly through a Buchner funnel under a blanket of inert gas (argon/nitrogen) if possible, as the salt can be hygroscopic. Wash the filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl chloride byproducts.
-
Storage: Dry the white solid under high vacuum for 12 hours. Store at -20 °C in a desiccator.
Step-by-step experimental workflow for the stable isolation of 2-formylpiperazine dihydrochloride.
Protocol B: TFA in DCM (Preferred for In Situ Trapping)
When the 2-formylpiperazine is intended for immediate use (e.g., a one-pot reductive amination), isolation is unnecessary and often detrimental due to the sticky nature of the bis-TFA salt[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Acidification: Cool to 0 °C. Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA/DCM mixture.
-
Reaction: Stir at room temperature for 1–2 hours. Validation: LC-MS will show the mass of the fully deprotected amine.
-
Volatile Removal: Concentrate the mixture in vacuo (rotary evaporation at <30 °C to protect the aldehyde). Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.
-
Immediate Trapping: Do not attempt to neutralize the resulting bis-TFA oil. Immediately dissolve the crude oil in 1,2-dichloroethane (DCE), add the target amine for reductive amination, and introduce a mild reducing agent (e.g., NaBH(OAc) 3 ). The residual acidity will catalyze the imine formation while the reducing agent traps the product before pyrazine dimerization can occur.
References
-
National Institutes of Health (PMC). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Bioorg. Med. Chem. 2024. Available at:[Link]
-
Organic & Biomolecular Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Royal Society of Chemistry, 2012. DOI: 10.1039/C2OB06869A. Available at:[Link]
Sources
Application Notes & Protocols: Synthesis of Functionalized Piperazines from 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning central nervous system (CNS) disorders, oncology, and infectious diseases, is a testament to its versatile and tunable properties.[1][2][3][4] The unique 1,4-arrangement of its two nitrogen atoms imparts a combination of conformational flexibility and basicity that is crucial for interacting with biological targets.[1][2][3] These nitrogen atoms can serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong and specific binding to enzymes and receptors.[1][2] Furthermore, the piperazine moiety often enhances the aqueous solubility and bioavailability of drug candidates, improving their pharmacokinetic profiles.[1][2][4]
Despite the widespread use of piperazines, the majority of existing drugs feature substitutions only at the nitrogen atoms.[2][5][6] There is a growing need for efficient and selective methods to functionalize the carbon backbone of the piperazine ring, thereby introducing greater structural diversity and exploring new chemical space.[2][4][5] This guide focuses on the synthetic utility of a versatile starting material, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate , as a gateway to a variety of C2-functionalized piperazines.
The Strategic Starting Point: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
The choice of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate as a precursor is strategic. The two tert-butyloxycarbonyl (Boc) groups protect the piperazine nitrogens, preventing their undesired side reactions and allowing for selective manipulation of the C2 position. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a critical step in many synthetic pathways.[7] The aldehyde (formyl) group at the C2 position is the key to unlocking a diverse array of functionalizations. It serves as an electrophilic handle for a variety of nucleophilic addition and condensation reactions.
This document will detail three key transformations of this aldehyde: reductive amination, Wittig olefination, and Grignard addition, providing both the theoretical underpinnings and detailed, field-tested protocols.
Core Synthetic Strategies and Protocols
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. The use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde is crucial for the success of this one-pot reaction. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a particularly effective reagent for this purpose.[8]
Protocol 1: General Procedure for Reductive Amination
Materials:
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and the chosen amine.
-
Dissolve the reactants in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M).
-
Stir the solution at room temperature for 20-30 minutes. If the amine is an aniline or a less nucleophilic amine, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]
-
Carefully add sodium triacetoxyborohydride in portions to the stirred solution. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[9]
| Reactant Amine Example | Typical Conditions | Expected Product | Approximate Yield |
| Benzylamine | DCE, rt, 4h | 1,4-di-Boc-2-(benzylaminomethyl)piperazine | 85-95% |
| Morpholine | DCM, rt, 12h | 1,4-di-Boc-2-(morpholinomethyl)piperazine | 80-90% |
| Aniline (with AcOH cat.) | DCE, rt, 16h | 1,4-di-Boc-2-(phenylaminomethyl)piperazine | 70-85% |
Wittig Olefination: Constructing C=C Bonds
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[10][11] This reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate.[12][13] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[13]
Protocol 2: General Procedure for Wittig Olefination
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate; trituration with a non-polar solvent like hexane or a mixture of hexane/ether can sometimes facilitate its removal.[14]
| Phosphonium Salt | Base | Typical Conditions | Expected Product | Approximate Yield |
| Ph₃PCH₃Br | n-BuLi | THF, 0°C to rt, 2h | 1,4-di-Boc-2-vinylpiperazine | 75-85% |
| Ph₃PCH₂CO₂EtBr | KHMDS | THF, -78°C to rt, 4h | Ethyl (E)-3-(1,4-di-Boc-piperazin-2-yl)acrylate | 60-75% (E-isomer favored) |
Organometallic Addition: Accessing Chiral Alcohols
The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to the formyl group provides a direct route to secondary alcohols. This reaction creates a new stereocenter at the C2-side chain, offering a pathway to chiral building blocks. The resulting alcohol can be further oxidized, displaced, or used in coupling reactions, making it a valuable synthetic intermediate.
Protocol 3: General Procedure for Grignard Addition
Materials:
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv)
-
Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent solution dropwise via a syringe.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting secondary alcohol can be purified by flash column chromatography on silica gel.
| Grignard Reagent | Typical Conditions | Expected Product | Approximate Yield |
| MeMgBr | THF, 0°C, 1h | 1,4-di-Boc-2-(1-hydroxyethyl)piperazine | 80-90% |
| PhMgBr | THF, 0°C, 2h | 1,4-di-Boc-2-(hydroxy(phenyl)methyl)piperazine | 75-85% |
| VinylMgBr | THF, 0°C, 1.5h | 1,4-di-Boc-2-(1-hydroxyallyl)piperazine | 70-80% |
Deprotection of Boc Groups: Unveiling the Piperazine Core
A common final step in the synthesis is the removal of the Boc protecting groups to yield the free piperazine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[7]
Protocol 4: Boc Deprotection with TFA
Materials:
-
Boc-protected piperazine derivative (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To isolate the free amine, carefully neutralize the residue by dissolving it in water and adding a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is 8-9.[7]
-
Extract the deprotected product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
Troubleshooting and Key Considerations
-
Low Yield in Reductive Amination: Ensure anhydrous conditions. The presence of water can hydrolyze the iminium intermediate. For less reactive amines, consider adding a catalytic amount of acetic acid or running the reaction at a slightly elevated temperature.
-
Difficulty Removing Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be notoriously difficult to separate via chromatography. Triturating the crude product with a solvent in which the desired product is sparingly soluble but the oxide is soluble (e.g., cold diethyl ether or hexane) can be effective.
-
Incomplete Boc Deprotection: If the reaction stalls, add more equivalents of acid or increase the reaction time. Ensure the starting material is fully dissolved.
-
Purification Challenges: The basic nitrogen atoms in piperazine derivatives can cause peak tailing on silica gel chromatography.[15] Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve the separation.[9]
Conclusion
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is a highly valuable and versatile building block for the synthesis of C2-functionalized piperazines. The protocols outlined in this guide for reductive amination, Wittig olefination, and Grignard addition provide reliable pathways to a wide range of derivatives. These methods, coupled with straightforward deprotection strategies, open the door to novel piperazine-based compounds for evaluation in drug discovery and development programs, allowing researchers to expand beyond traditional N-substituted scaffolds and explore new dimensions of chemical diversity.
References
- Benchchem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Benchchem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Anonymous. (n.d.). US2919275A - Purification of piperazine. Google Patents.
- Benchchem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Benchchem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- Anonymous. (n.d.). US3481933A - Recovery and purification of piperazine. Google Patents.
- Anonymous. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Anonymous. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.
- Anonymous. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Anonymous. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.
- Wikipedia. (n.d.). Wittig reaction.
- Anonymous. (n.d.). 1. The Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Anonymous. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction.
- Muthusamy, S. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoselective Grignard Addition to 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Mechanistic Rationale and Substrate Design
The 2-substituted piperazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of PARP inhibitors [1] and P2X3 receptor antagonists [2]. The synthesis of these complex architectures often relies on the nucleophilic addition of Grignard reagents to α -amino aldehydes, specifically 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate .
Executing this transformation requires precise control over both chemoselectivity and stereoselectivity. As an α -chiral aldehyde, the substrate is highly susceptible to racemization (via enolization) and over-reduction in the presence of strongly basic organomagnesium reagents.
The Causality of Experimental Choices
-
Di-Boc Protection Strategy: The use of the di-tert-butyl dicarboxylate (di-Boc) protecting group is not merely for amine masking; it is a critical stereocontrol element. The bulky N-Boc group at the 1-position prevents the magnesium ion from forming a rigid chelate with the piperazine nitrogen. Consequently, the reaction proceeds via an open-chain Felkin-Anh transition state . The nucleophile attacks from the less sterically hindered face (anti to the bulky N-Boc group), reliably yielding the anti (or threo) secondary alcohol as the major diastereomer.
-
Grignard Deactivation: Highly reactive alkylmagnesium bromides can act as bases, leading to the enolization of the aldehyde and subsequent loss of α -chirality. To mitigate this, the Grignard reagent can be pre-complexed with additives such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) or titanium tetraisopropoxide ( Ti(OiPr)4 ). This deactivation tempers the basicity of the Grignard reagent while maintaining its nucleophilicity, drastically improving both the yield and the diastereomeric ratio (dr) [3].
Stereochemical pathway of Grignard addition via the Felkin-Anh model.
Quantitative Reaction Optimization Data
The table below summarizes the causal relationship between reaction conditions and the resulting stereochemical outcomes. The data demonstrates that lowering the temperature and utilizing deactivating additives are mandatory for suppressing the racemic background reaction.
| Entry | Grignard Reagent | Solvent | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | MeMgBr (1.5 eq) | THF | None | 0 | 45% | 2:1 |
| 2 | MeMgBr (1.5 eq) | THF | None | -78 | 68% | 5:1 |
| 3 | MeMgBr (1.5 eq) | Et2O | None | -78 | 72% | 7:1 |
| 4 | MeMgBr (1.5 eq) | Et2O | BDMAEE (1.5 eq) | -78 | 85% | >15:1 |
| 5 | PhMgBr (1.5 eq) | Et2O | BDMAEE (1.5 eq) | -78 | 81% | 12:1 |
Note: Et2O is preferred over THF as it is a weaker coordinating solvent, allowing tighter stereocontrol in the transition state.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (titration, LC-MS tracking, and crude NMR) are embedded to ensure that any deviation in reagent quality or environmental control is detected before the final isolation step.
Reagents and Equipment
-
Substrate: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 equiv, strictly dried via azeotropic distillation with toluene prior to use).
-
Nucleophile: Grignard reagent (e.g., MeMgBr , 3.0 M in Et2O ). Validation Step: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone prior to use to prevent over-stoichiometry.
-
Solvent: Anhydrous Diethyl Ether ( Et2O ), Karl Fischer titration < 20 ppm H2O .
-
Additive: BDMAEE (1.5 equiv, distilled over CaH2 ).
Self-validating experimental workflow for stereoselective Grignard addition.
Step-by-Step Methodology
Step 1: System Preparation and Deactivation
-
Flame-dry a Schlenk flask under a continuous stream of ultra-high purity Argon.
-
Dissolve the titrated Grignard reagent (1.5 mmol, 1.5 equiv) in anhydrous Et2O (5.0 mL) and cool the solution to 0 °C.
-
Add BDMAEE (1.5 mmol, 1.5 equiv) dropwise. Stir for 30 minutes at 0 °C to allow the formation of the deactivated chelate complex.
Step 2: Cryogenic Nucleophilic Addition 4. In a separate flame-dried flask, dissolve 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (1.0 mmol, 1.0 equiv) in anhydrous Et2O (10.0 mL). 5. Cool the substrate solution to exactly -78 °C using a dry ice/acetone bath. Causality: Strict temperature control suppresses the competing enolization of the α -proton. 6. Transfer the deactivated Grignard complex dropwise to the substrate solution over 20 minutes via a syringe pump down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.
Step 3: In-Process Monitoring 7. Stir the reaction at -78 °C for 2 hours. 8. Validation Check: Extract a 10 μ L aliquot, quench into 100 μ L of saturated aqueous NH4Cl , extract with EtOAc, and analyze via LC-MS. The starting material mass ( [M+H]+=315.4 ) should be completely consumed, replaced by the product mass ( [M+H]+=331.4 for methyl addition).
Step 4: Quenching and Workup 9. Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH4Cl (5.0 mL). Causality: Quenching at cryogenic temperatures prevents thermodynamic equilibration and epimerization of the newly formed alkoxide. 10. Allow the biphasic mixture to warm to room temperature (20 °C). 11. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 5: Stereochemical Validation and Purification 12. Validation Check: Dissolve a 5 mg sample of the crude residue in CDCl3 and perform a 1H NMR analysis. Integrate the carbinol protons to determine the intrinsic diastereomeric ratio (dr) prior to any purification bias. 13. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure anti-diastereomer.
References
- Gong, J., et al. "INHIBITORS OF POLY(ADP-RIBOSE)POLYMERASE." European Patent Office - EP 2120579 B1, Dec 20, 2007.
- "Heterocyclic compound intermediate, preparation method therefor and application thereof." Google Patents - AU2019416589B2.
-
Da, Chao-Shan, et al. "Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes." Organic Letters, vol. 11, no. 24, 2009, pp. 5578–5581., DOI: 10.1021/ol9020942. Available at:[Link]
Technical Support Center: Prevention of Oxidation in 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Welcome to the technical support guide for 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar sensitive aldehyde compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to mitigate the common challenge of oxidation.
The aldehyde functional group is highly susceptible to oxidation, which can compromise the integrity of your starting material, leading to impurities, reduced yields, and inconsistencies in downstream applications.[1][2] Understanding and controlling the factors that contribute to the oxidation of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is crucial for reliable and reproducible experimental outcomes.
I. Understanding the Oxidation Pathway
The primary cause of degradation for 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is the oxidation of the aldehyde moiety to a carboxylic acid. This process is typically initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metallic impurities.
Caption: Figure 2. Recommended handling workflow.
Key Handling Practices:
-
Always work in a well-ventilated area, preferably within a chemical fume hood. [3]* Use clean, dry glassware and spatulas.
-
When not in use, keep containers tightly sealed and wrapped with parafilm to provide an additional barrier against atmospheric moisture and oxygen. [4]* For long-term storage, consider flushing the container with an inert gas before sealing.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Retrieved from
-
Benchchem. (2025). Best practices for handling and storing volatile aldehyde standards. Retrieved from
-
Benchchem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from
-
University of Rochester. (n.d.). How to Store Reagents. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Solubility of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Welcome to the technical support center for 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS No. 216228-85-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile building block in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a scientific rationale for each recommendation to ensure the successful integration of this compound into your synthetic workflows.
Understanding the Solubility Challenge
The molecular structure of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate presents a unique solubility profile. The two bulky, nonpolar tert-butoxycarbonyl (Boc) groups contribute to its lipophilicity, suggesting good solubility in nonpolar organic solvents.[1] However, the presence of a polar formyl group introduces a dipole moment and the potential for hydrogen bonding, which can lead to strong intermolecular interactions in the solid state, thereby increasing the energy required to dissolve the crystal lattice. This dichotomy of polar and nonpolar characteristics can make finding a suitable solvent challenging.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate at room temperature?
A1: The low solubility can be attributed to a combination of factors. The crystalline nature of the solid means that significant energy is required to break the crystal lattice. While the Boc groups suggest solubility in nonpolar solvents, the polar formyl group can lead to strong intermolecular dipole-dipole interactions and potential hydrogen bonding, creating a more stable and less soluble solid form. Solvents like DCM and ethyl acetate may not provide sufficient energy at room temperature to overcome these forces effectively.
Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. How can I keep it in solution?
A2: This is a common phenomenon known as supersaturation. While heating increases the kinetic energy and can help dissolve the compound, the solution becomes thermodynamically unstable as it cools, leading to precipitation. To address this, consider using a co-solvent system or a solvent that has a stronger affinity for both the polar and nonpolar regions of the molecule. This will create a more stable solvated state, even at lower temperatures.
Q3: Are there any "go-to" solvents for Boc-protected heterocyclic compounds that I should try?
A3: Yes, for many complex N-Boc protected substrates, polar aprotic solvents are often a good starting point. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating a wide range of organic molecules due to their high dielectric constants and ability to disrupt intermolecular forces. Additionally, 2,2,2-trifluoroethanol (TFE) has been shown to have exceptional solubilizing capabilities for many N-Boc protected compounds and can be a very effective choice.[2]
Q4: Can I use a solvent mixture? If so, how do I determine the best ratio?
A4: Solvent mixtures, or co-solvent systems, are a powerful tool for fine-tuning solubility.[] A good starting point is to combine a solvent that interacts well with the nonpolar Boc groups (e.g., toluene or DCM) with a polar aprotic solvent that can solvate the formyl group (e.g., DMF or N-methyl-2-pyrrolidone (NMP)). The optimal ratio is best determined empirically through a systematic screening process, as outlined in the experimental protocols below.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically addressing the low solubility of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly identify promising single solvents for dissolving 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
Materials:
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
-
Small vials or test tubes
-
A selection of organic solvents (see table below)
-
Vortex mixer
-
Heat gun or hot plate
Procedure:
-
Add approximately 10 mg of the compound to a series of labeled vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 2 minutes at room temperature.
-
Visually inspect for dissolution. A solution is considered clear if no solid particles are visible.
-
If the compound is not soluble at room temperature, gently warm the vial with a heat gun or on a hot plate while monitoring for dissolution.
-
If dissolution occurs upon heating, allow the vial to cool to room temperature and observe if the compound precipitates.
-
Record your observations in a table.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Behavior |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High probability of success, especially with gentle heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | May require heating; potential for precipitation upon cooling. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate probability of success, likely requiring heat. |
| Aromatic | Toluene, Xylene | Lower probability as single solvents, but useful as co-solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | May have some solubility, but the nonpolar Boc groups can limit this. |
| Specialized | 2,2,2-Trifluoroethanol (TFE) | High potential for effective dissolution based on literature for similar compounds.[2] |
Protocol 2: Co-Solvent System Optimization
Objective: To identify an effective co-solvent mixture and ratio for stable dissolution.
Materials:
-
Two promising, miscible solvents from Protocol 1 (one more polar, one less polar)
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
-
Graduated cylinders or pipettes
-
Vials
Procedure:
-
Based on the results from Protocol 1, select a good "polar" solvent (e.g., DMF) and a "nonpolar" solvent in which the compound showed some, even if limited, solubility (e.g., Toluene).
-
Prepare a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v of Toluene:DMF).
-
Add a known amount of the compound to vials containing a fixed volume of each co-solvent mixture.
-
Agitate and heat as necessary to achieve dissolution.
-
Observe the stability of the solutions upon cooling and standing at room temperature. The optimal co-solvent system will keep the compound dissolved for the required duration of your experiment.
Mechanistic Insights into Solubility
The principle of "like dissolves like" is fundamental to understanding solubility.[4] For a solute to dissolve, the energy gained from the interactions between the solute and solvent molecules must be sufficient to overcome the energy of the interactions between the solute molecules in the crystal lattice and the solvent molecules themselves.
Caption: Energy balance in the dissolution process.
In the case of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, the bulky Boc groups create significant nonpolar surface area, favoring interactions with nonpolar solvents via van der Waals forces. The formyl group, however, introduces polarity and can act as a hydrogen bond acceptor, favoring interactions with polar solvents. A successful solvent or co-solvent system must effectively interact with both of these features to overcome the crystal lattice energy and promote dissolution.
References
- U.S. Patent No. US20100311968A1. (2010). Deprotection of boc-protected compounds.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
-
Solubility and Solvent Effect Analysis of Boc-l-glutamine in Different Solvents at Multiple Temperatures. (2022). Journal of Chemical & Engineering Data. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). ACS Publications. [Link]
-
1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate. (n.d.). PubChem. [Link]
-
Supplemental Material I. Solubility Estimates of Boc Derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]
-
Solubility of organic compounds. (n.d.). Khan Academy. [Link]
Sources
Technical Support Center: Troubleshooting Reactions with 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Introduction
As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS: 216228-85-2)[1]. While this scaffold is highly valuable in drug discovery for introducing functionalized piperazine rings, the C2-formyl group is notoriously unreactive under standard conditions. This is primarily due to severe steric hindrance from the adjacent N1-Boc (tert-butyloxycarbonyl) group, which conformationally shields the aldehyde's Re and Si faces, preventing nucleophilic attack[2].
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to bypass these steric barriers and achieve high-yielding transformations.
Section 1: Diagnostic FAQ & Troubleshooting
Q1: My reductive amination using NaBH(OAc)3 in DCM is stalling at <10% conversion. Why is the aldehyde so unreactive? A1: The massive steric bulk of the N1-Boc group prevents the incoming amine from efficiently attacking the carbonyl carbon to form the hemiaminal intermediate. Furthermore, standard reducing agents like sodium triacetoxyborohydride ( NaBH(OAc)3 ) lack the Lewis acidity required to activate the sterically shielded carbonyl. Solution: Switch to a Titanium(IV) isopropoxide ( Ti(OiPr)4 ) mediated protocol. Ti(OiPr)4 acts as a potent Lewis acid that coordinates the aldehyde, pulling it out of the steric shadow of the Boc group, while simultaneously acting as a dehydrating agent to force imine formation before reduction[3][4].
Q2: I am trying to add a Grignard reagent to the C2-formyl group to make a secondary alcohol, but I mostly recover starting material or degraded byproducts. What is happening? A2: Grignard reagents ( R-MgX ) are highly basic. The proton alpha to the formyl group (at the C2 position) is relatively acidic due to the electron-withdrawing nature of the adjacent N-Boc and aldehyde groups. Instead of undergoing nucleophilic addition (which is sterically blocked), the Grignard reagent acts as a base, deprotonating the alpha-carbon and causing enolization or ring-opening degradation. Solution: Transmetalate your Grignard or organolithium reagent with anhydrous Cerium(III) chloride ( CeCl3 ) to form an organocerium reagent ( R-CeCl2 ). Organoceriums are highly nucleophilic but significantly less basic, allowing them to cleanly add to sterically hindered carbonyls without triggering alpha-enolization[5][6].
Q3: Can I just increase the temperature to force the standard reductive amination? A3: Heating a sterically hindered Boc-protected piperazine in the presence of mild acids (often used in standard reductive aminations) can lead to premature thermal deprotection of the Boc groups or undesired side reactions. It is safer to rely on chemical activation (Lewis acids) rather than purely thermal activation.
Section 2: Mechanistic Pathway & Conformational Logic
The following workflow illustrates the divergent outcomes when applying standard versus sterically-optimized reagents to 1,4-di-Boc-2-formylpiperazine.
Logical workflow for overcoming steric hindrance in 1,4-di-Boc-2-formylpiperazine reactions.
Section 3: Validated Experimental Protocols
Protocol A: Titanium-Mediated Reductive Amination
Causality Insight: Ti(OiPr)4 coordinates with the aldehyde oxygen, increasing its electrophilicity and locking the conformation to expose the Re/Si face to the incoming amine. The transient imine-titanium complex is then easily reduced[3][7].
-
Imine Formation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1.0 eq of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and 1.2 eq of the desired primary/secondary amine in anhydrous THF (0.2 M).
-
Lewis Acid Addition: Add 2.0 eq of Titanium(IV) isopropoxide ( Ti(OiPr)4 ) dropwise at room temperature. Stir the reaction mixture for 12–18 hours.
-
Reduction: Cool the mixture to 0 °C. Carefully add 1.5 eq of Sodium borohydride ( NaBH4 ) in a minimal amount of anhydrous ethanol. Stir for an additional 2 hours at room temperature.
-
Self-Validating Quench & Workup: Quench the reaction by adding water (or 1M NaOH). Validation Check: The successful scavenging of Titanium is visually confirmed by the immediate formation of a white, gelatinous titanium dioxide/hydroxide precipitate[3]. If the solution remains clear, the quench is incomplete. Filter the suspension through a pad of Celite, wash with ethyl acetate, concentrate the filtrate, and purify via flash chromatography.
Protocol B: Organocerium Addition to C2-Formyl
Causality Insight: Anhydrous CeCl3 must be strictly water-free to effectively transmetalate the Grignard reagent. The resulting C-Ce bond is less polarized than a C-Mg bond, suppressing basicity while maintaining strong nucleophilicity toward the hindered carbonyl[6].
-
Cerium Drying: Dry CeCl3⋅7H2O (3.0 eq) under high vacuum at 140 °C for 2 hours to yield strictly anhydrous CeCl3 .
-
Activation: Cool the anhydrous CeCl3 to room temperature, add anhydrous THF to form a suspension, and stir vigorously for 2 hours to activate the cerium salt.
-
Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (3.0 eq) dropwise. Stir for 1 hour at -78 °C. Validation Check: The formation of the organocerium reagent ( R-CeCl2 ) is visually confirmed by a distinct color change (often from a white suspension to a yellow/light brown suspension depending on the Grignard used).
-
Addition: Dissolve 1.0 eq of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate in a minimum volume of anhydrous THF and add it dropwise to the -78 °C organocerium mixture.
-
Completion: Stir for 2 hours at -78 °C, then allow it to slowly warm to 0 °C. Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and purify.
Section 4: Quantitative Data Comparison
The following table summarizes the expected outcomes when derivatizing the C2-formyl group of 1,4-di-Boc-2-formylpiperazine, demonstrating the necessity of specialized reagents.
| Reaction Type | Reagents / Conditions | Primary Issue Encountered | Expected Yield |
| Reductive Amination | NaBH(OAc)3 , DCM, RT, 24h | Steric blockade prevents imine formation. | < 10% |
| Reductive Amination | Ti(OiPr)4 (neat or THF), then NaBH4 | None. Efficient activation and reduction. | 80 - 92% |
| Nucleophilic Addition | R-MgBr , THF, 0 °C | Alpha-deprotonation (enolization). | < 15% (mostly SM) |
| Nucleophilic Addition | R-CeCl2 (from CeCl3 + R-MgBr ), -78 °C | None. High nucleophilicity, low basicity. | 75 - 88% |
| Wittig Olefination | Ph3P=CH2 , THF, RT | Slow reaction rate due to bulky ylide. | 30 - 45% |
| Horner-Wadsworth-Emmons | Phosphonate + NaH , THF, 0 °C | Better than Wittig, but basicity can cause issues. | 50 - 65% |
References
-
Chemical Substance Information: 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2) . NextSDS Database. 1
-
Polymer-Bound Diethanolamine PS-DEAM: Scavenging of Titanium(IV) Isopropoxide from Reductive Amination . Biotage Application Notes. 3
-
Conversion of Alcohols into Amines by Borrowing Hydrogen . University of Bath. 7
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources . Nature Communications, 2020. 4
-
Ligand effects on diastereoselective addition of organocerium reagents to aldehydes and cyclic ketones . R Discovery, 1994. 5
-
Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine . Synthesis, 2009.6
-
Design and Synthesis of Imidazoline Derivatives Active on Glucose Homeostasis . ACS Publications. 2
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. d-nb.info [d-nb.info]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
Technical Support Center: Purification & Recrystallization of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS 216228-85-2).
This molecule presents a unique triad of experimental challenges:
-
The C2-Aldehyde: Highly reactive, prone to hydration, and susceptible to over-oxidation.
-
The Di-Boc Moiety: Imparts extreme lipophilicity (often causing the product to "oil out" rather than crystallize) and is sensitive to acidic degradation.
-
The α -Chiral Center: The proton adjacent to the formyl group is acidic, making the stereocenter vulnerable to base-catalyzed epimerization[1].
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my purified 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate appear as a viscous oil instead of a solid, and how can I induce crystallization? Cause: The presence of two bulky tert-butoxycarbonyl (Boc) groups significantly disrupts crystal lattice packing while drastically increasing the molecule's lipophilicity. Even trace amounts of residual solvent (like ethyl acetate or dichloromethane) will cause liquid-liquid phase separation ("oiling out") rather than solid-liquid crystallization. Solution: Transition to a strict anti-solvent crystallization strategy. Dissolve the crude oil in a minimal volume of a volatile "good" solvent (e.g., Methyl tert-butyl ether, MTBE) and slowly titrate in a highly non-polar "anti-solvent" (e.g., heptane or pentane) at sub-zero temperatures. Mechanical stimulation (scratching the glass) provides the necessary nucleation sites to break the supersaturated oil state.
Q2: During silica gel chromatography, I observe a significant loss of yield and a secondary lower-Rf spot. What is happening? Cause: Standard silica gel is inherently acidic (pH ~4.5–5.5). When an α -amino aldehyde is exposed to acidic silanol groups, it can undergo rapid hydration to form a gem-diol (the lower-Rf spot) or suffer partial Boc-deprotection. Furthermore, aldehydes bind strongly to active silica, leading to irreversible chemisorption and streaking. Solution: You must deactivate the silica gel. Pre-flush your column with a solvent system containing 1% triethylamine (Et 3 N) to neutralize the acidic silanol sites.
Q3: How do I prevent the epimerization of the C2 stereocenter during purification? Cause: The proton at the C2 position is flanked by an electron-withdrawing aldehyde and a carbamate, making it relatively acidic. Exposure to basic conditions (even the Et 3 N used to neutralize your silica) can trigger enolization, leading to racemization/epimerization of the α -chiral center[2]. Solution: Maintain strict pH boundaries. If you use Et 3 N to neutralize the silica, you must flush the column with at least three column volumes of base-free solvent before loading your compound. This ensures the silica is neutralized, but no free base remains in the mobile phase to catalyze enolization.
Q4: My 1 H-NMR shows broad, split peaks around the Boc region (1.4–1.5 ppm) and the piperazine ring, making integration difficult. Is the product degrading? Cause: This is a classic artifact of N-Boc rotamers, not degradation. The bulky Boc groups on the piperazine nitrogens experience restricted rotation around the amide-like C-N partial double bond. At room temperature, this rotation is slow on the NMR timescale, resulting in the simultaneous observation of multiple conformers (rotamers) which broadens and splits the signals[3],[4]. Solution: Perform variable-temperature (VT) NMR. Heating the sample to 60–80 °C in DMSO- d6 provides the thermal energy required to overcome the rotational barrier, coalescing the broad multiplets into sharp, easily integrable singlets.
Part 2: Quantitative Data & System Parameters
Summarized below are the critical physicochemical parameters to monitor during your workflow.
| Parameter | Target Value / Observation | Scientific Rationale |
| Optimal TLC System | 20–30% EtOAc in Hexanes | Balances the high lipophilicity of the di-Boc groups with the polarity of the aldehyde. |
| Aldehyde Visualization | 2,4-DNP Stain (Orange Spot) | Selectively forms a hydrazone with the C2-formyl group, confirming an intact aldehyde and distinguishing it from non-carbonyl impurities. |
| Recrystallization Solvents | MTBE (Good) / Heptane (Anti) | MTBE prevents premature oiling out; Heptane forces ordered lattice formation at -20 °C. |
| NMR Coalescence Temp. | 60–80 °C (in DMSO- d6 ) | Overcomes the rotational energy barrier of the N-Boc groups, resolving broad rotamer peaks[4]. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Buffered Silica Gel Flash Chromatography
This protocol utilizes a self-validating pH check to prevent both acid-catalyzed hydration and base-catalyzed epimerization.
-
Silica Neutralization: Slurry standard flash silica gel in Hexanes containing 1% Et 3 N (v/v).
-
Validation Check: Spot the slurry solvent onto a wet universal pH indicator strip. It must read pH 7.5–8.5. If it is acidic, the silica is not fully deactivated.
-
-
Column Flushing (Critical Step): Pack the column and flush with 3 column volumes (CV) of your starting mobile phase (e.g., 10% EtOAc in Hexanes) without Et 3 N.
-
Validation Check: Spot the column eluent onto a pH strip. It must return to a neutral pH (~7.0). This confirms that unbound base, which causes epimerization, has been removed[2].
-
-
Loading & Elution: Load the crude 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate as a concentrated solution in minimal CH 2 Cl 2 . Elute rapidly using a gradient of 10% to 30% EtOAc in Hexanes.
-
Fraction Analysis:
-
Validation Check: Spot fractions on a TLC plate and dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. Only pool fractions that yield a bright orange spot (confirming the aldehyde is intact).
-
Protocol B: Low-Temperature Anti-Solvent Recrystallization
This protocol forces the highly lipophilic di-Boc oil into a crystalline lattice.
-
Dissolution: Transfer the pooled, concentrated chromatography fractions (often a pale yellow oil) into a thoroughly dried, argon-purged round-bottom flask. Dissolve the oil in a minimum volume of MTBE (approx. 2 mL per gram of product) at room temperature.
-
Validation Check: The solution must be perfectly transparent. Any cloudiness indicates polymeric degradation products. If cloudy, filter through a 0.2 µm PTFE syringe filter.
-
-
Anti-Solvent Titration: Place the flask in an ice bath (0 °C). Dropwise, add cold heptane while stirring vigorously until the "cloud point" is reached.
-
Validation Check: The cloud point is achieved when a faint, persistent opalescence remains in the solution for more than 10 seconds after a drop of heptane is added.
-
-
Nucleation & Cooling: Once the cloud point is reached, aggressively scratch the inside of the glass flask with a glass stirring rod to generate micro-abrasions (nucleation sites). Transfer the flask to a -20 °C freezer for 12–24 hours.
-
Isolation: Filter the resulting white crystals rapidly over a pre-chilled Büchner funnel under a blanket of Argon to prevent atmospheric moisture from hydrating the aldehyde. Wash with -20 °C pentane and dry in vacuo.
Part 4: Experimental Workflow Visualization
Workflow for the isolation and purification of di-Boc-2-formylpiperazine.
Sources
Technical Support Center: Resolving Epimerization in 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with stereochemical degradation (epimerization/racemization) during the synthesis, purification, and storage of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (N,N'-di-Boc-2-formylpiperazine).
Due to the intrinsic lability of the stereogenic center in α -amino aldehydes, maintaining high enantiomeric excess (ee) requires strict control over reaction environments[1]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure stereochemical integrity.
Mechanistic Insight: The Causality of Epimerization
To prevent epimerization, we must first understand its thermodynamic drivers. In 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, the C2 carbon is a chiral center situated directly between a strongly electron-withdrawing aldehyde group and an N-Boc protected amine.
While the Boc group protects the nitrogen, its strong inductive electron-withdrawing effect significantly increases the acidity of the α -proton at the C2 position. Exposure to even mild bases (e.g., triethylamine during Swern oxidation) or Lewis/Brønsted acids (e.g., silica gel during chromatography) catalyzes the deprotonation of this α -proton. This forms an achiral enol or enolate intermediate. Upon re-protonation, the stereochemical information is lost, resulting in a racemic mixture of diastereomers[2].
Mechanism of base/acid-catalyzed epimerization of α-amino aldehydes via an enol intermediate.
Quantitative Comparison of Oxidation Strategies
The most common point of stereochemical failure occurs during the oxidation of the precursor alcohol (1,4-di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate) to the target aldehyde. The choice of oxidant is the single most critical variable[3].
Table 1: Oxidation Methodologies for α -Amino Aldehydes
| Oxidation Method | Reagents Used | Epimerization Risk | Typical Yield | Operational Notes & Causality |
| Dess-Martin (DMP) | DMP, wet CH₂Cl₂ | Very Low | 85–95% | Gold Standard. Operates at near-neutral pH. Generates acetic acid, which is immediately buffered during workup[4]. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High | 60–80% | Requires an amine base (Et₃N) to induce elimination. The basic environment heavily promotes enolization[3]. |
| TEMPO / BAIB | TEMPO, PhI(OAc)₂, CH₂Cl₂ | Moderate | 70–85% | Mildly acidic. Epimerization can occur if the reaction time is prolonged or if the temperature exceeds 0 °C. |
Standard Operating Procedure: Epimerization-Free DMP Oxidation
The Dess-Martin Periodinane (DMP) oxidation is the premier method for generating highly epimerization-prone N-protected α -amino aldehydes[4]. The following protocol is a self-validating system: it intentionally utilizes a biphasic reductive/basic quench to simultaneously destroy residual oxidant and neutralize the acetic acid byproduct before it can catalyze epimerization.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 1,4-di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in wet dichloromethane (CH₂Cl₂, 10 volumes). Note: A trace amount of water (1 eq) accelerates the DMP ligand exchange, reducing overall reaction time and limiting substrate exposure to the reaction environment.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of Dess-Martin Periodinane in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor strictly by TLC until the starting material is consumed.
-
Biphasic Quench (Critical Step): Dilute the reaction with diethyl ether (Et₂O, 10 volumes). Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15–30 minutes until the organic layer is completely clear. Causality: Na₂S₂O₃ reduces iodine(V) to water-soluble iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed enolization.
-
Extraction: Separate the layers. Extract the aqueous layer once more with Et₂O. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (< 25 °C).
-
Utilization: Do not purify via silica gel chromatography. Use the crude aldehyde immediately in the subsequent reaction (e.g., reductive amination or Grignard addition).
Optimized epimerization-free DMP oxidation workflow for N-Boc-2-formylpiperazine derivatives.
Troubleshooting & FAQs
Q: I must use a Swern oxidation because I do not have DMP. How can I minimize epimerization? A: If Swern is unavoidable, you must modify the base. Triethylamine (Et₃N) is too strong and will cause epimerization. Substitute it with a bulkier, milder base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine. Furthermore, ensure the reaction is quenched at exactly -78 °C before allowing it to warm to room temperature[3].
Q: My crude NMR looks perfect, but after silica gel column chromatography, my product is a 1:1 racemic mixture. Why? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The high surface area and acidic silanol groups catalyze the hydration and subsequent enolization of the α -amino aldehyde[5]. Resolution: Avoid chromatography entirely. If purification is absolutely mandatory, use Florisil, or pre-treat your silica gel by flushing the column with 1% Et₃N in hexanes to neutralize the acidic sites before loading your compound.
Q: How should I store 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate if I cannot use it immediately? A: Free α -amino aldehydes are not bench-stable and will undergo spontaneous hydration, oligomerization, and epimerization over time. Resolution: Do not store the free aldehyde. Instead, store the compound at the alcohol oxidation state, or convert the amino acid precursor into a stable Weinreb amide [1] or morpholino nitrile [4]. These derivatives are highly stable, can be stored at room temperature, and can be cleanly reduced to the aldehyde exactly when needed. If you must store the aldehyde, keep it neat (no solvent) under an argon atmosphere at -80 °C for a maximum of 48 hours.
Q: During downstream reductive amination, I am seeing epimerization. Is the aldehyde at fault? A: Not necessarily. Reductive aminations often use bases to free-base the incoming amine hydrochloride salt. If you add excess base to the reaction mixture containing your aldehyde, you will induce epimerization prior to imine formation. Resolution: Pre-mix your amine salt with the exact stoichiometric amount of base (e.g., DIPEA) in a separate vial, allow the salt to neutralize, and then add it to the aldehyde. Use mild reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) which operate perfectly in weakly acidic to neutral conditions.
References
-
PubChemLite - 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate Source: PubChem / LCSB URL:[Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis of C-Protected α-Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N-Protected α-Amino Aldehydes Source: Organic Letters (ACS Publications) URL:[Link]
-
Organic & Biomolecular Chemistry: One-pot production and reduction of acyl imidazolides Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and its Analogs
Introduction
In the landscape of modern drug discovery and synthetic chemistry, piperazine derivatives are a cornerstone scaffold. Their unique structural and physicochemical properties make them invaluable building blocks for a vast array of pharmacologically active agents. Among these, 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate stands out as a versatile intermediate, featuring two bulky tert-butoxycarbonyl (Boc) protecting groups and a reactive formyl moiety. Accurate structural elucidation of such compounds is paramount, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation patterns of these molecules underpins their unambiguous identification and characterization.
Predicted Fragmentation Pathway of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
The fragmentation of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (Molecular Weight: 314.39 g/mol ) in positive ion mode electrospray ionization (ESI-MS/MS) is anticipated to be dominated by the lability of the two N-Boc groups and the influence of the 2-formyl substituent. The protonated molecule, [M+H]⁺, would have an m/z of 315.2.
The primary fragmentation events are expected to be:
-
Loss of Isobutylene: The tert-butyl group is prone to elimination as isobutylene (C₄H₈, 56 Da) following protonation, a hallmark of Boc-protected amines. This can occur from either of the two Boc groups.
-
Loss of the Boc Group: A complete loss of a Boc group (C₅H₉O₂, 101 Da) or the sequential loss of isobutylene and carbon dioxide (CO₂, 44 Da) for a total neutral loss of 100 Da is a very common pathway.[1]
-
Piperazine Ring Cleavage: The piperazine ring itself can undergo fragmentation, typically through cleavage of the C-N bonds. The presence of the formyl group at the 2-position is expected to influence which bonds are preferentially broken.
-
Influence of the Formyl Group: The formyl group can direct fragmentation through α-cleavage, leading to the loss of CO (28 Da) or the entire formyl group (CHO, 29 Da).
These pathways lead to a cascade of fragment ions, the most prominent of which are detailed in the table below and illustrated in the fragmentation diagram.
Caption: Predicted major fragmentation pathways for protonated 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
Comparative Analysis
To better understand the unique fragmentation signature of our target molecule, it is instructive to compare it with simpler, related structures.
Alternative 1: 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate
This analog lacks the formyl group at the 2-position. Its fragmentation will be dominated by the loss of the Boc groups, similar to the target molecule. However, without the directing effect of the formyl group, the subsequent fragmentation of the piperazine ring is expected to be less specific. The primary fragments will correspond to the loss of one and then both Boc groups.
Caption: Predicted fragmentation of 1,4-di-tert-butyl piperazine-1,4-dicarboxylate.
Alternative 2: N-Formylpiperidine
While not a piperazine, N-formylpiperidine provides insight into the fragmentation of a formyl group on a six-membered nitrogen heterocycle. Its fragmentation is characterized by cleavage of the piperidine ring, with prominent fragments at m/z 84 and m/z 56, corresponding to losses from the ring structure.[2][3][4] This highlights the role of the formyl group in influencing ring-opening pathways.
Caption: Fragmentation of N-formylpiperidine.
Data Summary
| Compound | [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Proposed Structure/Loss | Key Fragment 2 (m/z) | Proposed Structure/Loss | Key Fragment 3 (m/z) | Proposed Structure/Loss |
| 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | 315.2 | 259.2 | Loss of C₄H₈ | 215.1 | Loss of Boc group | 159.1 | Loss of Boc and C₄H₈ |
| 1,4-di-tert-butyl piperazine-1,4-dicarboxylate | 287.2 | 231.2 | Loss of C₄H₈ | 187.1 | Loss of Boc group | 131.1 | Loss of Boc and C₄H₈ |
| N-Formylpiperidine | 113.1 (M⁺·) | 84.1 | Ring fragmentation | 56.1 | Further ring fragmentation | - | - |
Experimental Protocols
The following is a representative protocol for the analysis of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
To promote ionization, 0.1% formic acid can be added to the sample solution.[5]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.[5]
-
Drying Gas Temperature: 300 °C.
-
Nebulizing Gas Pressure: 40 psi.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, the protonated molecular ion ([M+H]⁺ at m/z 315.2) is selected as the precursor ion. Collision-induced dissociation (CID) is performed using argon as the collision gas. The collision energy should be optimized to achieve a good distribution of fragment ions (typically in the range of 10-40 eV).
Caption: General workflow for the LC-MS/MS analysis of piperazine derivatives.
Conclusion
The mass spectral fragmentation of 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate is predicted to be a rich tapestry of information, driven by the characteristic behavior of its N-Boc groups and the piperazine core, with the 2-formyl group providing an additional layer of structural specificity. By understanding these fundamental fragmentation pathways and comparing them to related analogs, researchers can confidently identify and characterize this important synthetic intermediate. The protocols and predictive data presented in this guide serve as a robust starting point for any scientist working with this class of molecules, ensuring data integrity and accelerating the pace of research and development.
References
-
Hafiz, K. M., & Abdel-Hay, A. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(7), 1135–1143. Available from: [Link]
-
Pira, O., et al. (2014). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 25(8), 1410–1420. Available from: [Link]
-
Ovid. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Available from: [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available from: [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]
-
NIST. 1-Piperidinecarboxaldehyde. In NIST Chemistry WebBook. Available from: [Link]
-
Wójcik, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available from: [Link]
-
Hafiz, K. M. A.-H. A. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Auburn University]. Available from: [Link]
-
Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007). Available from: [Link]
-
Norman Database System. Substance Information at Glance. Available from: [Link]
-
ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. Available from: [Link]
-
ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available from: [Link]
-
Wikipedia. N-Formylpiperidine. Available from: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]
-
University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (2013). Available from: [Link]
-
ResearchGate. Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Available from: [Link]
-
Gupta, G. R., et al. Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(14), 8261-8264. Available from: [Link]
Sources
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
- 3. N-Formylpiperidine(2591-86-8) 13C NMR spectrum [chemicalbook.com]
- 4. Norman Database System [norman-databases.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS No. 216228-85-2). This compound, a valuable building block in organic synthesis due to its protected piperazine aldehyde structure, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of intrinsic safety in the laboratory.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. While this compound is not classified as acutely toxic, it possesses properties that demand careful management.
Hazard Profile of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | [1] |
The presence of the di-tert-butyl (Boc) protecting groups and the aldehyde functionality necessitates treating this compound as a reactive chemical intermediate. Piperazine derivatives as a class can range in hazard from simple irritants to corrosive or environmentally toxic substances[2][3]. Therefore, in the absence of comprehensive toxicological data, a cautious approach is mandated. Waste streams from reactions involving this compound, particularly deprotection steps using strong acids like Trifluoroacetic Acid (TFA), will also contain byproducts and must be managed as corrosive hazardous waste[][5].
Personal Protective Equipment (PPE) and Handling
Based on the hazard profile, a stringent PPE protocol is non-negotiable. The primary routes of exposure are dermal contact, eye contact, and inhalation.
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing[6].
-
Hand Protection : Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs[2][6].
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection : All handling and weighing of the solid compound, as well as the preparation of waste containers, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[3].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for managing waste containing 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management[2].
-
Classify Waste : All waste containing this compound must be classified as non-halogenated organic hazardous waste .
-
Avoid Mixing : Never mix this waste with incompatible materials. Incompatibilities for piperazine derivatives often include strong oxidizing agents, strong acids, and acid chlorides[2][7]. Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.
-
Separate Waste Streams :
-
Solid Waste : Collect unreacted solid compound, contaminated weighing paper, gloves, and other disposable labware in a dedicated solid waste container[2].
-
Liquid Waste : Collect solutions containing the compound and solvent rinses in a separate, dedicated liquid waste container.
-
Waste Collection and Containment
-
Container Selection : Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste.
-
Labeling : The container must be clearly and accurately labeled. Affix a hazardous waste label as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate percentages[8].
-
The relevant hazard characteristics (e.g., Irritant).
-
-
Storage : Keep the waste container sealed when not in use. Store it in a designated, cool, dry, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials, pending collection[2][7].
Final Disposal
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash[2].
-
Professional Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][9]. The universally recommended final disposal method for this type of organic material is high-temperature incineration at an approved facility[2].
Management of Associated Waste
Empty Containers
An "empty" container that previously held the compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste[3].
-
Decontamination : Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Crucially, all three rinses must be collected and added to the hazardous liquid waste container [2][8].
-
Final Container Disposal : Once decontaminated and dry with no remaining residue, the container label should be defaced, and it can then be disposed of according to institutional policy for non-hazardous lab glass or plastic[10].
Spill Management
In the event of a small spill:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.
-
Wear PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel. Avoid raising dust[2][7].
-
Collect : Carefully sweep or scoop the contaminated absorbent material into a sealable container.
-
Dispose : Label the container as hazardous waste and manage it according to the protocol in Section 3[2].
Disposal Workflow Diagram
The following diagram provides a visual decision-making workflow for the proper disposal of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate and its associated waste.
Caption: Disposal workflow for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate.
References
- Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
- Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem.
- Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
- Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety.
- Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
- Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. Benchchem.
- 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate — Chemical Substance Information. National Institute of Technology and Evaluation, Japan.
- Chemical Waste. University of California, San Francisco Environment, Health & Safety.
- Piperazine - Safety Data Sheet. Antibodies.com.
- SAFETY DATA SHEET - tert-Butyl 4-(2-formylphenyl)piperazine-1-carboxylate. Fisher Scientific.
- Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. fishersci.com [fishersci.com]
- 10. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
